molecular formula C10H17N3O2S B15293275 4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine CAS No. 158636-99-8

4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine

Cat. No.: B15293275
CAS No.: 158636-99-8
M. Wt: 243.33 g/mol
InChI Key: KMUGSNSAFPXHSH-UHFFFAOYSA-N
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Description

4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiadiazole moiety and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and nitriles under acidic or basic conditions.

    Substitution with Morpholine: The thiadiazole ring is then reacted with morpholine in the presence of a suitable catalyst to form the desired compound.

    Introduction of the tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or as a component in drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine is unique due to its combination of a thiadiazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

CAS No.

158636-99-8

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxy]-1,2,5-thiadiazol-3-yl]morpholine

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9-8(11-16-12-9)13-4-6-14-7-5-13/h4-7H2,1-3H3

InChI Key

KMUGSNSAFPXHSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NSN=C1N2CCOCC2

Origin of Product

United States

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